1-Bromo-4-(2-bromoethyl)benzene
Overview
Description
1-Bromo-4-(2-bromoethyl)benzene is a brominated aromatic compound that is of interest in various chemical synthesis processes. It is structurally characterized by the presence of a benzene ring substituted with a bromo group at the first position and a 2-bromoethyl group at the fourth position. This compound is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from similar brominated benzenes and their reactivity.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves halogenation reactions, where bromine atoms are introduced into the benzene ring. For instance, the synthesis of 1,4-dibromo-2,5-bis(bromomethyl)benzene involves bromination with N-Bromosuccinimide (NBS) . Similarly, 1-bromo-4-(3,7-dimethyloctyl)benzene is synthesized through a series of steps including bromination . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(2-bromoethyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzenes is characterized by the electron-withdrawing effect of the bromine atoms, which can influence the reactivity of the compound. X-ray diffraction (XRD) analysis is a common technique used to determine the crystal structure of such compounds . The presence of bromine atoms can lead to various intermolecular interactions, such as Br⋯Br, C-H⋯Br, and C-Br⋯π interactions, which can affect the packing and stability of the crystal structure .
Chemical Reactions Analysis
Brominated benzene derivatives are versatile intermediates in organic synthesis. They can undergo various reactions, including coupling reactions like the Suzuki reaction , as well as conversions to organometallic species . The presence of bromine atoms makes these compounds suitable for further functionalization through nucleophilic substitution or via the formation of aryllithium species .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzenes are influenced by the presence of bromine substituents. These compounds typically have higher densities and melting points compared to unsubstituted benzene due to the heavy bromine atoms . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using density functional theory (DFT) calculations . These properties are crucial for understanding the reactivity and stability of the compound.
Scientific Research Applications
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Controlled Radical Polymerization of Styrene
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Asymmetric Esterification of Benzoic Acid
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Synthesis of Bromine Terminated Polymers
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Synthesis of Lactone Derivatives
- Field : Organic Chemistry
- Application : “1-Bromo-4-(2-bromoethyl)benzene” can be used as a reactant to synthesize lactone derivatives .
- Method : The exact method of application is not specified, but the synthesis of lactone derivatives typically involves a Sn-catalyzed double carbonylation reaction .
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Synthesis of α-Iminocarboxamides
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Synthesis of 1-(2′-ethylphenyl)ethanol
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Synthesis of N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide
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Synthesis of 4-(isopropyldimethylsilyl)-2-(2-ethylphenyl)pyridine
properties
IUPAC Name |
1-bromo-4-(2-bromoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTDRDYSJZQPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451829 | |
Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-bromoethyl)benzene | |
CAS RN |
1746-28-7 | |
Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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